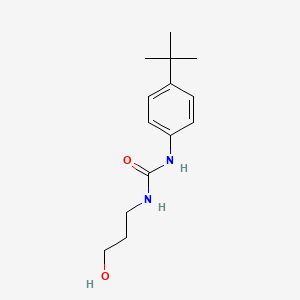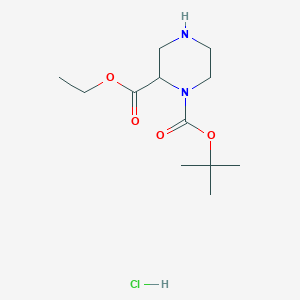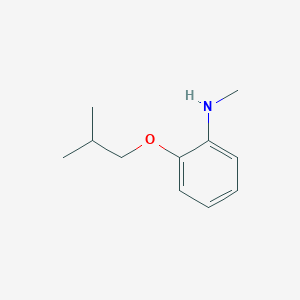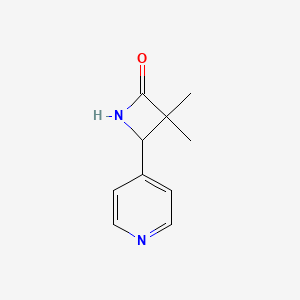
1-エチニルシクロプロパン-1-アミン
説明
1-Ethynylcyclopropan-1-amine is a useful research compound. Its molecular formula is C5H7N and its molecular weight is 81.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethynylcyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynylcyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学
1-エチニルシクロプロパン-1-アミン: は、多くの医薬品において重要な官能基であるアミン基を有するため、医薬品化学において重要な役割を果たします。それは、受容体リガンド、酵素阻害剤、および抗がん剤の合成における前駆体として機能することができます。 薬物分子への組み込みにより、生物学的標的に対する結合親和性と選択性を高めることができます .
材料科学
材料科学では、この化合物は、新しいポリマー、触媒、センサー、および機能性材料の開発に貢献しています。 そのユニークな電子特性と機械特性は、有機エレクトロニクスや光起電力など、さまざまな用途向けの高度な材料を作成するために活用されています .
有機エレクトロニクス
1-エチニルシクロプロパン-1-アミン: は、有機電子デバイスの合成に使用されます。 その分子構造は、pチャネルまたは双極性電界効果トランジスタの活性層、および有機発光ダイオードのホール輸送層の一部になる可能性があります .
光起電力
この化合物は、太陽電池の効率と安定性を向上させる材料の合成に使用できるため、光起電力の分野で応用されています。 有機太陽電池の新しいドナー材料の開発に貢献する可能性があります .
バイオマテリアル
バイオマテリアルの分野では、1-エチニルシクロプロパン-1-アミンは、組織工学や再生医療に不可欠な細胞接着と増殖を促進するために、表面を修飾するために使用できます .
持続可能な技術
この化合物は、触媒変換、再生可能エネルギー、および環境修復における役割が認められており、持続可能な技術における可能性を秘めています。 炭素回収とグリーンケミカルの合成のために設計されたシステムの一部になることができます .
環境修復
1-エチニルシクロプロパン-1-アミン: は、環境修復に使用されるナノマテリアルの合成に関与する可能性があります。 これらの材料は、水、土壌、および空気から汚染物質を除去するのに役立ち、よりクリーンで安全な環境に貢献します .
化学合成
化学合成において、このアミンは貴重なビルディングブロックです。 これは、さまざまな官能基化反応や変換に使用して、農薬や天然物など、複雑な分子を構築できます .
生化学分析
Biochemical Properties
1-Ethynylcyclopropan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as aminocyclopropane-1-carboxylate deaminase, which catalyzes the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate . This interaction is crucial for the compound’s role in nitrogen metabolism. Additionally, 1-Ethynylcyclopropan-1-amine may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 1-Ethynylcyclopropan-1-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of ethylene-forming enzymes, thereby affecting ethylene biosynthesis in plant cells . This modulation can lead to changes in cell growth, development, and stress responses. In animal cells, 1-Ethynylcyclopropan-1-amine may impact neurotransmitter levels and metabolic pathways, influencing overall cellular function.
Molecular Mechanism
At the molecular level, 1-Ethynylcyclopropan-1-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with aminocyclopropane-1-carboxylate deaminase involves the binding of the ethynyl group to the enzyme’s active site, leading to the conversion of the substrate . This binding interaction is essential for the compound’s role in regulating nitrogen metabolism and other biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethynylcyclopropan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethynylcyclopropan-1-amine remains stable under specific storage conditions, such as in an inert atmosphere at low temperatures
Dosage Effects in Animal Models
The effects of 1-Ethynylcyclopropan-1-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels and improving metabolic function. At high doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Understanding the dosage-dependent effects of 1-Ethynylcyclopropan-1-amine is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
1-Ethynylcyclopropan-1-amine is involved in several metabolic pathways, including nitrogen metabolism and ethylene biosynthesis. It interacts with enzymes such as aminocyclopropane-1-carboxylate deaminase, which plays a key role in the conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate . These interactions influence metabolic flux and the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
The transport and distribution of 1-Ethynylcyclopropan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments
Subcellular Localization
1-Ethynylcyclopropan-1-amine exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, affecting various biochemical pathways and cellular processes.
特性
IUPAC Name |
1-ethynylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNHEJNZGOVFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)
![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)


![tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1442480.png)






